molecular formula C14H21BN2O2 B2859462 [4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid CAS No. 1313004-36-2

[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid

Cat. No.: B2859462
CAS No.: 1313004-36-2
M. Wt: 260.14
InChI Key: UPWRYNIERCFODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the para position with a methylene-linked 4-cyclopropylpiperazine moiety. The boronic acid group (–B(OH)₂) enables covalent interactions with biological targets, such as enzymes or receptors, while the cyclopropylpiperazine group enhances structural rigidity and modulates solubility.

Properties

IUPAC Name

[4-[(4-cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O2/c18-15(19)13-3-1-12(2-4-13)11-16-7-9-17(10-8-16)14-5-6-14/h1-4,14,18-19H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWRYNIERCFODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCN(CC2)C3CC3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313004-36-2
Record name {4-[(4-cyclopropylpiperazin-1-yl)methyl]phenyl}boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of [4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of boronic acids with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, [4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and catalysts, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of [4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound
  • Core structure : Phenylboronic acid with a 4-cyclopropylpiperazine-methyl substituent.
  • Synthetic approach : Likely involves Suzuki-Miyaura coupling (palladium-catalyzed cross-coupling of boronic acids with aryl halides, as described in ).
Analog 1: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid ()
  • Core structure: Phenoxy-methylphenylboronic acid with a 2-methoxyethyl group.
  • Bioactivity : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) MoRPD3, outperforming trichostatin A at lower concentrations (IC₅₀ ~1 µM) .
  • Synthesis : Derived from virtual screening and validated via molecular docking.
Analog 2: Boronic Acid-Containing cis-Stilbenes ()
  • Core structure : Combretastatin-like cis-stilbene with boronic acid substitution.
  • Bioactivity : Compounds 13c and 13d showed strong tubulin polymerization inhibition (IC₅₀ = 21–22 µM) and antiproliferative effects (IC₅₀ = 0.48–2.1 µM). Replacing boronic acid with carboxylic acid (compound 17) abolished activity, highlighting the boronic acid’s critical role .
Analog 3: Triazole-Linked Boronic Acids ()
  • Core structure: Phenylboronic acid linked to triazole moieties with diphenylamino or pyrenyl groups.
  • Physicochemical properties : Higher molecular weights (e.g., C₂₇H₂₃BN₄O₂, MW = 447.3 g/mol) and variable solubility (yellow/brown solids, melting points 156–216°C) .

Solubility and Stability

Target Compound
  • Predicted solubility: Moderate solubility in polar solvents (DMSO, ethanol) due to the piperazine group, though cyclopropyl may introduce hydrophobicity.
Analog 4: [4-(4-Propan-2-yloxyphenyl)phenyl]boronic Acid ()
  • Solubility issues : Precipitated in RPMI culture medium, complicating in vitro assays. Poor correlation between predicted water/lipid solubility and experimental outcomes .
Analog 5: Carboxy Phenyl Boronic Acid ()
  • Analytical data : Higher variability (%RSD = 8.2%) in LC-MS/MS measurements compared to methyl phenyl boronic acid (%RSD = 4.1%), suggesting stability challenges .

Physicochemical and Structural Insights

  • Boronic acid role : Critical for covalent binding to serine residues in enzymes (e.g., HDACs, tubulin) .
  • Piperazine derivatives : Enhance solubility and bioavailability; cyclopropyl group may improve metabolic stability .
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce solubility, while hydrophilic groups (e.g., methoxyethyl in ) enhance it .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.